molecular formula C19H19N3O B6347346 4-(4-Ethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine CAS No. 1354916-04-3

4-(4-Ethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine

Cat. No. B6347346
CAS RN: 1354916-04-3
M. Wt: 305.4 g/mol
InChI Key: RJWDFTQHHIFYTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Ethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine, commonly known as EPMP, is a synthetic compound that has been studied extensively for its potential applications in scientific research. This molecule has been found to possess a wide range of properties, including antioxidant, anti-inflammatory, and neuroprotective effects. It has been used in laboratory experiments to study the biochemical and physiological effects of the compound, as well as its mechanism of action.

Scientific Research Applications

EPMP has been studied for its potential applications in scientific research. It has been found to possess antioxidant, anti-inflammatory, and neuroprotective properties, and has been used to study the biochemical and physiological effects of the compound. Additionally, it has been used in laboratory experiments to study the mechanism of action of the compound.

Mechanism of Action

The mechanism of action of EPMP is not yet fully understood. However, it is believed that the compound acts as an antioxidant, scavenging free radicals and preventing oxidative damage. Additionally, it is believed to have anti-inflammatory effects, inhibiting the production of inflammatory mediators and reducing inflammation. Finally, EPMP is believed to have neuroprotective effects, protecting neurons from damage and promoting neuronal survival.
Biochemical and Physiological Effects
EPMP has been found to possess a wide range of biochemical and physiological effects. In laboratory experiments, it has been found to possess antioxidant, anti-inflammatory, and neuroprotective effects. Additionally, it has been found to possess anti-apoptotic effects, inhibiting cell death and promoting cell survival. Furthermore, it has been found to possess anti-allergic effects, inhibiting the release of histamine and other allergic mediators.

Advantages and Limitations for Lab Experiments

EPMP has several advantages for use in laboratory experiments. It is a relatively stable and non-toxic compound, making it safe to use in laboratory experiments. Additionally, it is relatively easy to synthesize, allowing for the production of large amounts of the compound for use in experiments. However, EPMP has some limitations for use in laboratory experiments. It has a relatively low solubility in aqueous solutions, making it difficult to use in some experiments. Additionally, its mechanism of action is not yet fully understood, making it difficult to accurately predict its effects in experiments.

Future Directions

There are several potential future directions for research involving EPMP. One potential direction is to further investigate the biochemical and physiological effects of the compound, particularly its anti-inflammatory and neuroprotective effects. Additionally, further research could be conducted to investigate the mechanism of action of EPMP, in order to better understand its effects in laboratory experiments. Furthermore, research could also be conducted to investigate the effects of EPMP in vivo, in order to better understand its potential therapeutic applications. Finally, further research could be conducted to investigate the potential applications of EPMP in the development of new drugs and therapies.

Synthesis Methods

EPMP can be synthesized using a three-step process. The first step involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate in the presence of potassium carbonate in acetonitrile. This reaction yields a pyrimidine derivative, which is then reacted with 4-ethoxyphenylhydrazine in the presence of potassium carbonate in acetonitrile. The resulting product is the desired EPMP molecule.

properties

IUPAC Name

4-(4-ethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c1-3-23-16-10-8-15(9-11-16)18-12-17(21-19(20)22-18)14-6-4-13(2)5-7-14/h4-12H,3H2,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWDFTQHHIFYTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=NC(=C2)C3=CC=C(C=C3)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Ethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine

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